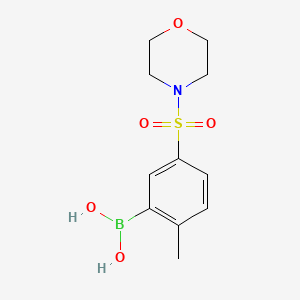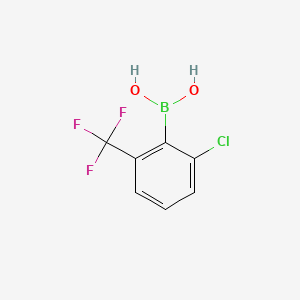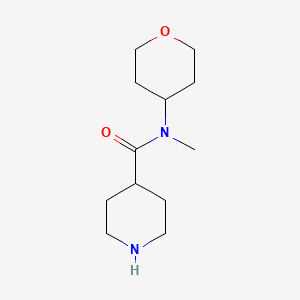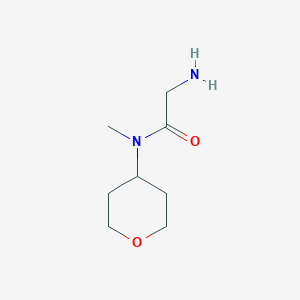amine CAS No. 1036589-80-6](/img/structure/B1461440.png)
[2-(4-Chlorophenyl)ethyl](3-methylbutan-2-yl)amine
Descripción general
Descripción
“2-(4-Chlorophenyl)ethylamine” is a chemical compound with the molecular formula C13H20ClN . It contains a 3-methylbutan-2-yl group and a 4-chlorophenyl group .
Molecular Structure Analysis
The molecular structure of “2-(4-Chlorophenyl)ethylamine” can be deduced from its molecular formula, C13H20ClN . It consists of a 3-methylbutan-2-yl group and a 4-chlorophenyl group .Physical And Chemical Properties Analysis
“2-(4-Chlorophenyl)ethylamine” is a liquid at room temperature . It has a refractive index of 1.548 , a boiling point of 60-65 °C at 0.1 mmHg , and a density of 1.112 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Synthesis and Characterization Efforts
Antimicrobial Applications
- A study focused on the synthesis and characterization of new quinazolines, demonstrating potential antimicrobial activities against a variety of pathogens. This research represents a foundational effort to explore derivatives of chlorophenyl compounds for antimicrobial purposes (Desai, Shihora, & Moradia, 2007).
- Another investigation synthesized Schiff bases of 2-amino-4-(4-chlorophenyl) –n-(3-furan-2-ylmethyl carboxamido) thiophenes and evaluated them for antimicrobial activity, highlighting the versatility of chlorophenyl derivatives in generating biologically active compounds (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Anticancer Applications
- Novel 1,2,4-triazolin-3-one derivatives incorporating a 2-(4-chlorophenyl) moiety were synthesized and evaluated in vitro against a range of human tumor cell lines. One compound exhibited notable efficacy across several cancer types, demonstrating the potential of chlorophenyl derivatives in anticancer drug development (Kattimani, Kamble, Kariduraganavar, Dorababu, & Hunnur, 2013).
Material Science Applications
- Research into the complexation of disperse dyes derived from thiophene with Cu, Co, Zn metals and their application properties on polyester and nylon 6.6 fabrics indicates the broad applicability of chlorophenyl derivatives in the creation of functional materials with specific optical and physical properties (Abolude, Bello, Nkeonye, & Giwa, 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-methylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN/c1-10(2)11(3)15-9-8-12-4-6-13(14)7-5-12/h4-7,10-11,15H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSWOUIUMSOWDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NCCC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



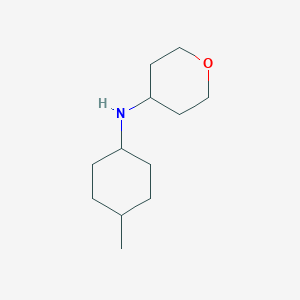
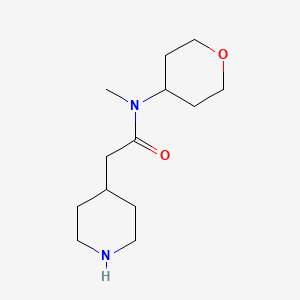
amine](/img/structure/B1461364.png)
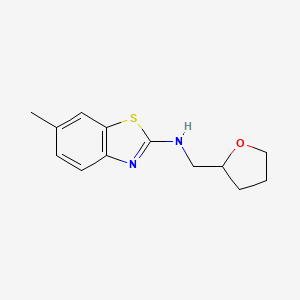
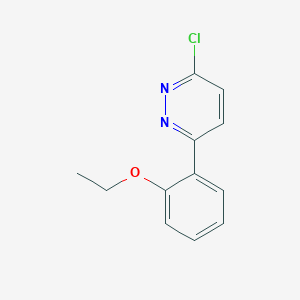
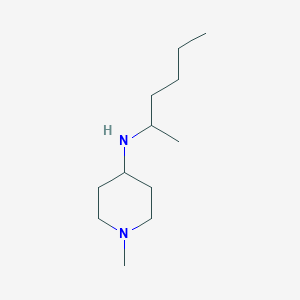
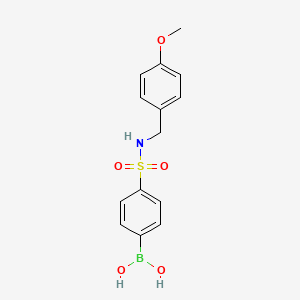
![2-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-propanol](/img/structure/B1461372.png)
